3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine
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Overview
Description
3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is a complex organic compound that features a pyridine ring substituted with a sulfonyl-azetidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and azetidine rings, along with sulfonyl groups, makes it a versatile intermediate for various chemical reactions and potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors. The methoxyphenyl group is then introduced via sulfonylation reactions. Finally, the pyridine ring is incorporated through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups would yield sulfone derivatives, while reduction of the azetidine ring would produce amine derivatives.
Scientific Research Applications
3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The azetidine ring can also interact with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring.
Sulfonyl Pyridines: Compounds with sulfonyl groups attached to a pyridine ring.
Methoxyphenyl Derivatives: Compounds with a methoxy group attached to a phenyl ring.
Uniqueness
3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is unique due to the combination of its structural features, including the azetidine ring, sulfonyl groups, and pyridine ring. This combination provides a unique set of chemical properties and potential biological activities that are not commonly found in other compounds.
Biological Activity
The compound 3-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)pyridine is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, starting from easily accessible precursors. Key steps include:
- Formation of Azetidine Ring : This step involves cyclization reactions under acidic or basic conditions.
- Sulfonylation : Introduction of the sulfonyl groups through electrophilic substitution reactions.
- Pyridine Functionalization : Modifications to the pyridine ring enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Notably, it may modulate protein-protein interactions (PPIs), which are crucial in many cellular processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
- Modulation of Cellular Signaling : By affecting the Nrf2-Keap1 pathway, it can enhance cellular defense mechanisms against oxidative stress, which is implicated in numerous diseases .
Biological Activity and Pharmacological Effects
Research has demonstrated that this compound exhibits several biological activities:
- Antioxidant Activity : It shows potential in upregulating antioxidant enzymes, contributing to cellular protection against oxidative damage.
- Anti-inflammatory Properties : In vitro studies suggest it may reduce inflammation markers, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : Preliminary studies indicate that the compound could inhibit tumor growth by targeting specific cancer cell pathways.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
- Study on Antioxidant Mechanisms :
- Anti-inflammatory Effects :
- Cancer Cell Proliferation :
Summary of Biological Activities
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-22-12-4-6-13(7-5-12)23(18,19)15-10-17(11-15)24(20,21)14-3-2-8-16-9-14/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJOSZPSQIEFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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